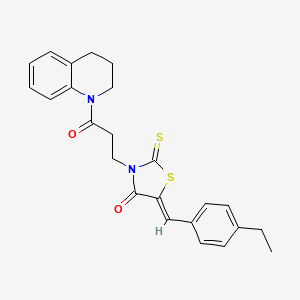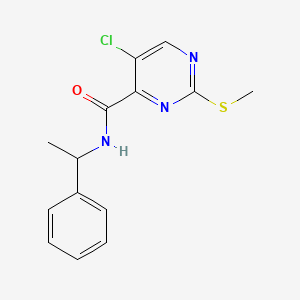
(Z)-3-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)-5-(4-ethylbenzylidene)-2-thioxothiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-3-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)-5-(4-ethylbenzylidene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C24H24N2O2S2 and its molecular weight is 436.59. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)-5-(4-ethylbenzylidene)-2-thioxothiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)-5-(4-ethylbenzylidene)-2-thioxothiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Anticancer Properties
Antimicrobial and Anticancer Activity : A study synthesized derivatives of 4-thiazolidinone clubbed with quinazolinone and evaluated their antimicrobial and anticancer potentials. The synthesized compounds showed promising antimicrobial properties against bacterial and fungal strains and significant anticancer activity against human colon cancer cell lines (Deep et al., 2013).
Cytotoxic Activity Against Cancer Cell Lines : Another research synthesized compounds incorporating 4-thiazolidinone and 3,4-dihydroquinazolinone moieties. These compounds exhibited mild to moderate cytotoxic activity against chronic myelogenous leukemia (K562) and breast cancer (MCF7) cell lines (Nguyen et al., 2019).
Breast Anticancer Activity : Research aimed at producing new dihydroquinoline-3-carboxylic acid derivatives to test their anticancer effect against the breast cancer MCF-7 cell line revealed significant anticancer activity (Gaber et al., 2021).
Synthesis and Characterization
Synthesis of Novel Derivatives : A study involved the synthesis of new derivatives containing 3-aryl-3,4-dihydroquinazolin-4-one and 2-thioxothiazolidin-4-one. These compounds were synthesized through a four-step process and characterized using various spectral methods (Nguyen et al., 2022).
Antimicrobial Activity of Thiazolone Derivatives : Another study synthesized derivatives with a thiazolone structure and evaluated their antimicrobial activity. The compounds showed good to moderate activity against various bacterial strains (PansareDattatraya & Devan, 2015).
Additional Applications
Fluorescent Chemosensors : A research synthesized thiazolone-based zinc complexes, exhibiting ON/OFF/ON fluorescence switching properties, useful for environmental monitoring (Lin et al., 2016).
Docking Studies and Anti-Microbial Evaluation : Studies involved synthesizing and evaluating the antimicrobial activity of compounds with 4-oxothiazolidin structures, also conducting molecular docking studies for further insights (Spoorthy et al., 2021).
properties
IUPAC Name |
(5Z)-3-[3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]-5-[(4-ethylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2S2/c1-2-17-9-11-18(12-10-17)16-21-23(28)26(24(29)30-21)15-13-22(27)25-14-5-7-19-6-3-4-8-20(19)25/h3-4,6,8-12,16H,2,5,7,13-15H2,1H3/b21-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQEUGCAYORRWPO-PGMHBOJBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)-5-(4-ethylbenzylidene)-2-thioxothiazolidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-acetamido-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2890731.png)
![2,6-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2890732.png)
![(3-Fluoro-4-methylphenyl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2890734.png)

![N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]azetidine-1-carboxamide](/img/structure/B2890739.png)
![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2890740.png)
![tert-butyl (4aS,7aS)-1-(chlorosulfonyl)-octahydro-1H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B2890741.png)
![4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(3-fluorophenyl)isoquinolin-1(2H)-one](/img/structure/B2890742.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(1-methyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B2890743.png)
![3-(4-ethoxyphenyl)-5-(2-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2890745.png)
